2-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound with a complex structure that includes a cyclopropyl group, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Construction of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reactions: The final step involves coupling the furan and pyridine rings with the cyclopropyl group through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can undergo various substitution reactions, particularly at the furan and pyridine rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under acidic or basic conditions.
Reduction: Catalysts like Pd/C (palladium on carbon) under hydrogen gas.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Furanones or pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural motifs are often found in bioactive molecules, making it a valuable tool for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the cyclopropyl, furan, and pyridine rings.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The cyclopropyl group can provide rigidity, the furan ring can participate in π-π interactions, and the pyridine ring can engage in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-N-((6-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-cyclopropyl-N-((6-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide: Contains an additional pyridine ring.
2-cyclopropyl-N-((6-(benzofuran-2-yl)pyridin-3-yl)methyl)acetamide: Features a benzofuran ring, adding more aromaticity.
Uniqueness
2-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the combination of its cyclopropyl, furan, and pyridine rings. This combination provides a distinct set of chemical properties, such as increased rigidity, potential for π-π stacking interactions, and the ability to form multiple hydrogen bonds, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-cyclopropyl-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(8-11-3-4-11)17-10-12-5-6-13(16-9-12)14-2-1-7-19-14/h1-2,5-7,9,11H,3-4,8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSKRTWTYJKRQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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